5-methoxy-1H-indole-4-carbonitrile 5-methoxy-1H-indole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20309153
InChI: InChI=1S/C10H8N2O/c1-13-10-3-2-9-7(4-5-12-9)8(10)6-11/h2-5,12H,1H3
SMILES:
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

5-methoxy-1H-indole-4-carbonitrile

CAS No.:

Cat. No.: VC20309153

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

5-methoxy-1H-indole-4-carbonitrile -

Specification

Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 5-methoxy-1H-indole-4-carbonitrile
Standard InChI InChI=1S/C10H8N2O/c1-13-10-3-2-9-7(4-5-12-9)8(10)6-11/h2-5,12H,1H3
Standard InChI Key OJFNELFPUBZSFO-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)NC=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Methoxy-1H-indole-4-carbonitrile belongs to the indole family, a class of heterocyclic compounds featuring a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The methoxy (-OCH3_3) and nitrile (-CN) groups at positions 5 and 4, respectively, confer distinct electronic and steric properties. The planar indole system allows for π-π interactions, while the substituents modulate solubility and reactivity.

Physicochemical Parameters

Key properties of 5-methoxy-1H-indole-4-carbonitrile include:

PropertyValue/Description
Molecular FormulaC10H8N2O\text{C}_{10}\text{H}_{8}\text{N}_{2}\text{O}
Molecular Weight172.18 g/mol
Exact Mass172.0637 g/mol (calculated)
Polar Surface Area (PSA)~48.81 Ų (estimated)
LogP (Octanol-Water)~2.35 (estimated)
Purity≥97% (commercial standards)

The nitrile group contributes to the compound’s polarity (PSA23.79A˚2\text{PSA} \approx 23.79 \, \text{Å}^2), while the methoxy group enhances lipophilicity (LogP2.35\text{LogP} \approx 2.35) . These properties influence solubility, with the compound likely sparingly soluble in water but soluble in polar organic solvents like dichloromethane or dimethylformamide.

Synthesis and Production

Hypothetical Pathway for 5-Methoxy-1H-Indole-4-Carbonitrile

A plausible route involves:

  • Methoxylation at C5: Starting with 5-hydroxyindole, methylation using methyl iodide or dimethyl sulfate under basic conditions.

  • Nitrile Introduction at C4: Cyanation via palladium-catalyzed coupling (e.g., Rosenmund-von Braun reaction) or nucleophilic substitution of a halogenated precursor.

This method aligns with regioselective functionalization techniques observed in indole iodination and Friedel-Crafts alkylation .

Reactivity and Chemical Modifications

Functional Group Transformations

  • Nitrile Group: The -CN moiety can be hydrolyzed to carboxylic acids (-COOH\text{-COOH}) or reduced to primary amines (-CH2NH2\text{-CH}_2\text{NH}_2) using lithium aluminum hydride.

  • Methoxy Group: Demethylation with boron tribromide yields a phenolic -OH group, enabling further derivatization.

These transformations are critical for diversifying the compound’s applications in drug discovery .

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

Indole derivatives are privileged scaffolds in drug design due to their structural similarity to tryptophan and serotonin. The nitrile group in 5-methoxy-1H-indole-4-carbonitrile may serve as:

  • A hydrogen bond acceptor in enzyme-inhibitor interactions.

  • A metabolic stability enhancer by resisting oxidative degradation.

Compounds like γ-lactams and γ-lactones, synthesized via Ugi multicomponent reactions , highlight the utility of indole intermediates in generating chiral centers for bioactive molecules.

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